molecular formula C8H13NO6 B13397941 2-acetamido-2-deoxy-D-glucono-delta-lactone

2-acetamido-2-deoxy-D-glucono-delta-lactone

Cat. No.: B13397941
M. Wt: 219.19 g/mol
InChI Key: NELQYZRSPDCGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-acetamido-2-deoxy-D-glucono-delta-lactone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various gluconic acid derivatives and reduced forms of the lactone ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-acetamido-2-deoxy-D-gluconic acid delta-lactone
  • N-acetylglucosamino-1,5-lactone
  • D-gluconic acid, 2-(acetylamino)-2-deoxy-, delta-lactone

Uniqueness

2-acetamido-2-deoxy-D-glucono-delta-lactone is unique due to its specific inhibitory action on beta-hexosaminidase and its role in glycosylated drug synthesis. Its ability to form stable intermediates during enzymatic reactions sets it apart from other similar compounds .

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELQYZRSPDCGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1=O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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